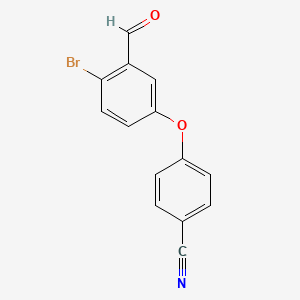

4-(4-Bromo-3-formylphenoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromo-3-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHZPKWXBVTRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021147 | |

| Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906673-54-9 | |

| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromo-3-formylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.257.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GES8YN7RZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(4-Bromo-3-formylphenoxy)benzonitrile chemical properties

Technical Monograph: 4-(4-Bromo-3-formylphenoxy)benzonitrile Subtitle: A Pivotal Intermediate in the Synthesis of Benzoxaborole Therapeutics

Executive Summary

This compound (CAS: 906673-54-9) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of Crisaborole (Eucrisa), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor for atopic dermatitis.[1] Its structural uniqueness lies in the 3,4-disubstituted diaryl ether scaffold, which positions a reactive aryl bromide adjacent to an aldehyde functionality. This proximity is chemically engineered to facilitate the formation of the oxaborole ring system—the pharmacologically active core of Crisaborole.

This guide details the physicochemical profile, validated synthetic routes, spectroscopic characterization, and downstream reactivity of this critical intermediate.

Molecular Architecture & Physicochemical Profile

The molecule features a diphenyl ether backbone. The "A-Ring" (derived from 2-bromo-5-hydroxybenzaldehyde) bears the electrophilic handles (Br, CHO) required for cyclization, while the "B-Ring" (benzonitrile) provides the lipophilic tail necessary for the final drug's enzyme binding affinity.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 906673-54-9 | |

| Molecular Formula | C₁₄H₈BrNO₂ | |

| Molecular Weight | 302.12 g/mol | |

| Appearance | White to light yellow crystalline solid | Color depends on trace oxidation levels. |

| Melting Point | 109°C – 112°C | DSC peak typically observed at ~111.9°C [1]. |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poorly soluble in water. |

| Purity Standard | ≥ 98.0% (HPLC) | Critical for downstream organometallic coupling. |

Synthetic Route & Process Chemistry

The industrial synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (S_NAr) . The reaction couples a phenol derivative with an electron-deficient aryl fluoride.

The "Hero" Workflow (S_NAr Coupling)

-

Nucleophile: 2-Bromo-5-hydroxybenzaldehyde (The phenol).

-

Electrophile: 4-Fluorobenzonitrile (The aryl fluoride).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Polar aprotic (DMF, DMSO, or NMP) is required to solvate the carbonate base and stabilize the transition state.

Mechanism: The carbonate base deprotonates the phenol (pKa ~8-9) to form a phenoxide anion. This nucleophile attacks the ipso carbon of 4-fluorobenzonitrile. The nitrile group (-CN) at the para-position acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the fluoride ion.

Experimental Protocol (Bench Scale)

-

Step 1: Charge a reaction vessel with 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (1.2 eq) in DMF (5-10 volumes).

-

Step 2: Add anhydrous K₂CO₃ (1.5 – 2.0 eq).

-

Step 3: Heat to 115°C under nitrogen atmosphere for 8–12 hours. Monitor by TLC or HPLC.

-

Step 4 (Workup): Cool to room temperature. Pour into ice water to precipitate the product.

-

Step 5 (Purification): Filter the crude solid. Recrystallize from a mixture of Ethyl Acetate and Toluene (or Heptane) to remove unreacted fluoronitrile and phenolic impurities.

Figure 1: Process flow for the synthesis of the target intermediate via nucleophilic aromatic substitution.

Analytical Characterization

Accurate identification is vital, as the regioisomer (where the ether linkage might form at a different position if starting materials are impure) renders the material useless for Crisaborole synthesis.

Nuclear Magnetic Resonance (NMR)

The following shifts are diagnostic for the correct isomer [1]:

-

¹H NMR (200 MHz, CDCl₃):

-

δ 10.32 (s, 1H): Aldehyde proton (-CH O). The singlet confirms the aldehyde is intact.

-

δ 7.62–7.72 (m, 3H): Overlapping aromatic protons (likely the benzonitrile ring protons ortho to CN and one proton on the bromo-ring).

-

δ 7.57–7.59 (dd, 1H): Aromatic proton.[2]

-

δ 7.18–7.23 (dd, 1H): Aromatic proton ortho to the ether linkage.

-

δ 7.01–7.08 (m, 2H): Aromatic protons ortho to the ether linkage on the benzonitrile side.

-

-

¹³C NMR (50 MHz, CDCl₃):

-

δ 190.69: Carbonyl carbon (C=O).

-

δ 160.08 & 155.13: Ipso carbons attached to the ether oxygen (Ar-C -O-C -Ar).

-

δ 118.68: Nitrile carbon (-C ≡N).[2]

-

Quality Control Parameters

-

HPLC Purity: >98.0% (Area %).[2] Major impurity to watch is the unreacted 2-bromo-5-hydroxybenzaldehyde (retention time shift).

-

Water Content (KF): <0.5%. Water must be minimized if the next step involves organometallic reagents (e.g., n-BuLi or Grignards).

Application Case Study: Synthesis of Crisaborole

The primary utility of this intermediate is its conversion into the benzoxaborole ring. This transformation requires converting the Aryl-Bromide into an Aryl-Boronate, which then cyclizes with the adjacent aldehyde.

Functional Group Transformations

-

Protection (Optional but Common): The aldehyde is often protected as an acetal (using ethylene glycol) to prevent side reactions during the metallation step.

-

Borylation: The bromine is substituted with a boron moiety.

-

Method A (Miyaura Borylation): Pd-catalyzed coupling with Bis(pinacolato)diboron. This tolerates the free aldehyde better.

-

Method B (Lithiation): Halogen-lithium exchange using n-BuLi, followed by trapping with Triisopropyl borate. This strictly requires aldehyde protection.

-

-

Cyclization: Under acidic conditions, the boronate hydrolyzes to boronic acid, which spontaneously condenses with the aldehyde (or deprotected aldehyde) to form the cyclic oxaborole hemiacetal.

Figure 2: The divergent synthetic pathways from the intermediate to the active pharmaceutical ingredient, Crisaborole.

Safety & Handling

While not classified as a highly potent API, this intermediate is a halogenated aromatic nitrile and should be handled with standard chemical hygiene.

-

Hazards:

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid if exposed to air for prolonged periods.

-

Compatibility: Incompatible with strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

References

-

ChemicalBook. (2025).[2] 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Chemical Properties and NMR Data. Retrieved from

-

Ningbo Inno Pharmchem. (2024). The Science Behind Crisaborole: Exploring the Role of this compound.[4] Retrieved from

-

Google Patents. (2021). US11014944B2 - Process for the preparation of crisaborole and its intermediates. Retrieved from

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [3]

-

ECHEMI. (2023). Product Profile: this compound.[3][4][5][6][7][8][9] Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 3. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 906673-54-9|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 906673-54-9 [sigmaaldrich.com]

4-(4-Bromo-3-formylphenoxy)benzonitrile CAS number 906673-54-9

An In-depth Technical Guide to 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9): Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a diaryl ether backbone decorated with four distinct and synthetically valuable functional groups—a nitrile, a formyl (aldehyde), a bromo substituent, and the ether linkage itself—makes it a versatile scaffold for the construction of complex molecular architectures.

Identified notably as a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, this molecule's utility extends far beyond a single application.[1][2] The strategic placement of its reactive sites allows for selective, sequential modifications, offering researchers a powerful tool for creating diverse libraries of novel compounds. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, chemical properties, reactivity, and applications, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The unique reactivity and physical characteristics of this compound stem directly from its molecular structure. It is a diaryl ether, where a 4-cyanophenoxy group is linked to a 2-bromo-5-formylphenyl ring. This arrangement creates a rigid, yet conformationally flexible, core.

Key Structural Features:

-

Benzonitrile Moiety: The electron-withdrawing nature of the nitrile group is critical. It activates the aromatic ring for certain reactions and serves as a key pharmacophore or a precursor to other functional groups like amines or carboxylic acids.[3][4]

-

Aryl Bromide: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

-

Formyl Group (Aldehyde): Positioned ortho to the bromine, the aldehyde is a versatile reactive site for nucleophilic additions, condensations, and redox transformations.[6]

-

Diaryl Ether Linkage: Provides structural stability and influences the overall three-dimensional shape and electronic properties of the molecule.

The primary physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 906673-54-9 | [5][7][8] |

| Molecular Formula | C₁₄H₈BrNO₂ | [5][7][8] |

| Molecular Weight | 302.12 g/mol | [5][7] |

| Appearance | White to off-white or light yellow solid | [5][6][8] |

| Melting Point | 109-111 °C | [8] |

| Boiling Point | 441.9 ± 35.0 °C (Predicted) | [5][8] |

| Solubility | Soluble in DMSO, Methanol (Slightly); Dichloromethane, Ethanol | [6][8] |

| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [5][8][9] |

Synthesis: Mechanism and Protocol

The construction of the diaryl ether linkage is the cornerstone of this molecule's synthesis. The most commonly cited method is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale (SNAr)

The SNAr pathway is highly effective in this case due to the electronic properties of the reactants. The reaction proceeds via an addition-elimination mechanism.[10][11]

-

Activation: The starting material, 4-fluorobenzonitrile, is highly activated towards nucleophilic attack. The potent electron-withdrawing effect of the nitrile group (-CN) para to the fluorine atom polarizes the C-F bond and stabilizes the negatively charged intermediate.[12][13]

-

Nucleophilic Attack: The phenoxide, generated in situ from 2-bromo-5-hydroxybenzaldehyde and a base (e.g., potassium carbonate), acts as the nucleophile. It attacks the carbon atom bearing the fluorine.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitrile group, providing significant stabilization.[11]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, which is a favorable process, yielding the final diaryl ether product.

This SNAr approach is often preferred over classical copper-catalyzed Ullmann condensations because it typically proceeds under milder conditions and avoids transition metal contamination in the final product.[14][15]

Validated Synthetic Protocol

This protocol is adapted from a documented synthesis and provides a self-validating workflow through clear procedural steps and analytical checkpoints.[8]

Objective: To synthesize this compound from 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile.

Materials & Equipment:

-

2-Bromo-5-hydroxybenzaldehyde

-

4-Fluorobenzonitrile (used in excess as both reactant and solvent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl acetate

-

Toluene

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-hydroxybenzaldehyde in an excess of 4-fluorobenzonitrile. The original procedure does not specify the exact amount of 4-fluorobenzonitrile, but it serves as the solvent, so a significant excess (e.g., 5-10 equivalents) is appropriate.

-

Base Addition: Add potassium carbonate (approx. 1.5-2.0 equivalents relative to the limiting aldehyde) to the solution.

-

Heating: Heat the reaction mixture to 115 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours. A successful reaction will show the consumption of the starting aldehyde and the appearance of a new, less polar spot for the product.

-

Initial Workup: After completion, cool the mixture to room temperature. Remove the insoluble inorganic salts (potassium carbonate, potassium fluoride) by filtration.

-

Solvent Removal: Remove the excess 4-fluorobenzonitrile from the filtrate by distillation under reduced pressure.

-

Extraction: Add ethyl acetate (e.g., 8 volumes) and water (e.g., 5 volumes) to the residue. Heat to 65-70 °C to ensure all organic material is dissolved and perform a phase separation. Extract the aqueous phase again with hot ethyl acetate (e.g., 1.5 volumes).

-

Washing: Combine the organic phases and wash sequentially with a mixture of water and brine at 65-70 °C. This hot wash is crucial for removing any remaining inorganic impurities.

-

Concentration: Concentrate the organic phase under reduced pressure to yield the crude product as a brown solid.

-

Purification: Purify the crude solid by recrystallizing twice from a hot mixture of ethyl acetate and toluene. This step is critical for achieving high purity (>99% by HPLC).

-

Drying & Characterization: Dry the resulting white to off-white crystals under vacuum. Characterize the final product by HPLC, NMR, and melting point analysis to confirm identity and purity. A yield of approximately 71% can be expected.[8]

A Hub of Chemical Reactivity

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for a wide range of subsequent transformations.

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound [myskinrecipes.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 9. This compound | 906673-54-9 [sigmaaldrich.com]

- 10. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 15. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromo-3-formylphenoxy)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthetic rationale of 4-(4-Bromo-3-formylphenoxy)benzonitrile, a key intermediate in modern organic synthesis. With its unique combination of reactive functional groups—a nitrile, an aldehyde, a bromoarene, and a diaryl ether—this molecule serves as a versatile scaffold in the development of novel pharmaceutical agents and advanced materials. This document elucidates its structural features through spectroscopic analysis, outlines its synthetic pathway, and discusses the chemical reactivity that underpins its utility.

Introduction and Strategic Importance

This compound (Molecular Formula: C₁₄H₈BrNO₂) is an aromatic compound of significant interest in medicinal chemistry and material science.[1][2] Its rigid diaryl ether backbone provides a stable and predictable framework, while its distinct functional groups offer multiple avenues for chemical modification. The strategic placement of the bromine atom, formyl (aldehyde) group, and nitrile moiety makes it a highly valuable building block for constructing more complex molecular architectures.[2]

Its primary application lies in its role as a synthetic intermediate.[1][2][3] For instance, it is a documented precursor in the synthesis of dermatological agents.[4] The inherent reactivity of its functional groups allows for its participation in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic additions, and heterocycle formations.[1][2] This guide will deconstruct the molecule's structure to provide a foundational understanding of its properties and potential.

Molecular Structure Elucidation

The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques that probe its atomic connectivity and electronic environment.

Core Structural Framework

The molecule is composed of two phenyl rings linked by an ether oxygen. One ring is substituted with a nitrile group at the para-position, forming the benzonitrile moiety. The second ring is substituted with a bromine atom and a formyl group at the 4- and 3-positions, respectively.

Caption: 2D Chemical Structure of the Molecule.

Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is characteristic of the aromatic protons. In a CDCl₃ solvent, the aldehyde proton (CHO) is expected to appear as a singlet at approximately 10.32 ppm.[3] The aromatic protons appear as a series of multiplets and doublets between 7.01 and 7.72 ppm, corresponding to the distinct electronic environments on the two phenyl rings.[3]

-

¹³C-NMR: The carbon spectrum confirms the presence of all 14 carbon atoms. Key signals include the aldehyde carbon at ~190.7 ppm, the nitrile carbon around 118.3 ppm, and the aromatic carbons spanning from ~107 to 160 ppm.[3] The carbon attached to the bromine atom is also distinctly shifted.

Infrared (IR) Spectroscopy: The IR spectrum is critical for identifying the functional groups. Key absorption bands are expected at:

-

~2220-2230 cm⁻¹: A sharp, strong peak characteristic of the nitrile (C≡N) stretch.

-

~1690-1710 cm⁻¹: A strong absorption from the aldehyde carbonyl (C=O) stretch.

-

~1240-1260 cm⁻¹: A strong band corresponding to the aryl-O-aryl asymmetric stretch of the diaryl ether.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula. The monoisotopic mass is 300.97384 Da.[5] Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z for the [M+H]⁺ adduct is 301.98113.[6]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈BrNO₂ | [2][3][4][5][7] |

| Molecular Weight | 302.12 g/mol | [2][3][5][7] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2][3][7] |

| Melting Point | 109-111°C or 152-156°C (Varies by source) | [3][7] |

| Boiling Point (Predicted) | 441.9 ± 35.0 °C at 760 mmHg | [2][3][7] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3][7] |

| Solubility | Moderately soluble in DMSO, Methanol, Ethanol, Dichloromethane | [1][3] |

| CAS Number | 906673-54-9 | [2][4][5][7] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][8] |

Note: Discrepancies in melting point values may arise from different crystalline polymorphs or measurement conditions.

Synthesis and Reactivity

General Synthetic Pathway

The most direct synthesis of this compound involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. The process typically starts with 2-bromo-5-hydroxybenzaldehyde and a suitable benzonitrile derivative.[4]

Caption: Reactivity map of the key functional groups.

-

Formyl Group: This aldehyde is a prime site for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) or for conversion into other functional groups like alcohols (via reduction) or carboxylic acids (via oxidation).

-

Bromo Group: The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new aryl, alkyl, or amino groups. [2]* Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds. [2]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound may be associated with the following hazards:

-

H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5] Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols. [7] Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [2][3][8]

Conclusion

This compound is a well-characterized and synthetically valuable molecule. Its structure, confirmed by extensive spectroscopic data, features a robust diaryl ether core decorated with three distinct and orthogonally reactive functional groups. This structural arrangement provides chemists and drug developers with a versatile platform for the efficient construction of complex target molecules. A thorough understanding of its molecular properties, synthetic access, and chemical reactivity is essential for leveraging its full potential in pharmaceutical and materials science research.

References

-

Coastal Drugs. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile. IndiaMART. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H8BrNO2). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118988938, this compound. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C14H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. 906673-54-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Spectroscopic Data & Characterization of 4-(4-Bromo-3-formylphenoxy)benzonitrile

The following technical guide details the spectroscopic and physicochemical characterization of 4-(4-Bromo-3-formylphenoxy)benzonitrile , a critical intermediate in the synthesis of benzoxaborole therapeutics such as Crisaborole.

Executive Summary

This compound is a pivotal bi-aryl ether intermediate used primarily in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis. Its structural integrity is defined by three distinct functionalities: a nitrile group (-CN), an aldehyde (-CHO), and an aryl bromide (-Br).

Precise spectroscopic characterization of this intermediate is essential for process chemists to ensure the regioselectivity of the ether coupling and to quantify impurities prior to the subsequent boron-insertion steps. This guide provides a comprehensive reference for its identification, synthesis, and quality control.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 906673-54-9 |

| Molecular Formula | C₁₄H₈BrNO₂ |

| Molecular Weight | 302.13 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 109 – 111 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform; Slightly soluble in Methanol |

| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O |

Synthesis & Reaction Mechanism

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

Caption:

Spectroscopic Characterization

The following data represents the authoritative assignment of signals based on structural electronic effects and standard literature values for this scaffold.

Proton NMR ( H NMR)

Solvent:

The spectrum is characterized by two distinct aromatic spin systems and a diagnostic aldehyde singlet.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.32 | Singlet (s) | 1H | -CHO | Aldehyde proton (deshielded by carbonyl). |

| 7.75 | Doublet (d) | 1H | Ar-H (Ring B) | Ortho to Br, meta to CHO. Deshielded by Br. |

| 7.68 | Doublet (d) | 2H | Ar-H (Ring A) | Ortho to -CN. Part of AA'BB' system. |

| 7.54 | Doublet (d) | 1H | Ar-H (Ring B) | Ortho to CHO, meta to Ether. |

| 7.18 | DD | 1H | Ar-H (Ring B) | Meta to Br, ortho to Ether. |

| 7.08 | Doublet (d) | 2H | Ar-H (Ring A) | Ortho to Ether. Upfield due to oxygen donation. |

Interpretation:

-

The 10.32 ppm singlet confirms the retention of the formyl group, crucial for the next synthetic step (cyclization to benzoxaborole).

-

The AA'BB' pattern (7.68/7.08 ppm) confirms the para-substituted benzonitrile ring.

Carbon NMR ( C NMR)

Solvent:

| Shift ( | Assignment | Notes |

| 190.5 | C=O | Aldehyde carbonyl carbon. |

| 160.2 | C-O (Ring A) | Ipso carbon attached to oxygen (Benzonitrile side). |

| 156.8 | C-O (Ring B) | Ipso carbon attached to oxygen (Aldehyde side). |

| 134.5 | C-H (Ring A) | Ortho to Nitrile. |

| 133.9 | C-Br | Ipso carbon attached to Bromine. |

| 118.5 | -CN | Nitrile carbon. |

| 118.1 | C-H (Ring A) | Ortho to Oxygen. |

| 107.5 | C-CN | Ipso carbon attached to Nitrile. |

Infrared Spectroscopy (FT-IR)

Key functional group stretches for rapid identification:

-

2225 cm⁻¹ :

stretch (Sharp, strong). Diagnostic for benzonitrile. -

1695 cm⁻¹ :

stretch (Strong). Diagnostic for conjugated aldehyde. -

1580, 1485 cm⁻¹ :

Aromatic ring stretches. -

1245 cm⁻¹ :

Asymmetric ether stretch.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization)

-

Molecular Ion:

observed at 302.0 / 304.0 . -

Isotopic Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet ratio for the molecular ion peaks (

and -

Fragmentation: Loss of CO (28 Da) from the aldehyde or HCN (27 Da) from the nitrile is common in MS/MS modes.

Experimental Protocols

Synthesis Procedure (Lab Scale)

Reference: Adapted from WO2019138422A1 & CN109456347.

-

Setup : Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Charging : Add 2-bromo-5-hydroxybenzaldehyde (35.5 g, 1.0 eq), 4-fluorobenzonitrile (35.5 g, ~1.6 eq excess usually not required, 1:1 stoichiometry is standard, adjust to 1.05 eq of nitrile), and Potassium Carbonate (

, 35.5 g, 1.5 eq) into Dimethylacetamide (DMAc) (355 mL). -

Reaction : Heat the mixture to 60–70 °C under

atmosphere. Stir for 2–4 hours.-

Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC until the aldehyde starting material is <1%.

-

-

Work-up : Cool the reaction mass to 20 °C. Slowly add Water (888 mL) to precipitate the product. Stir for 1 hour.

-

Isolation : Filter the solids and wash the cake with water (2 x 100 mL) to remove inorganic salts.

-

Purification : Recrystallize the wet cake from hot Isopropyl Alcohol (IPA) (approx. 140 mL). Cool to 0–5 °C, filter, and dry in a vacuum oven at 50 °C.

-

Yield : Expect ~41–45 g (85–90% yield) of white to off-white solid.

HPLC Purity Method

To ensure the absence of the unreacted phenol or fluoride:

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Phosphoric acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 10% B to 90% B over 15 minutes.

-

Detection : UV at 254 nm.

-

Retention Time : Product elutes significantly later than starting materials due to lack of H-bond donors and increased lipophilicity (

).

References

-

Pfizer Inc. / Anacor Pharmaceuticals .[1][2] Boron-containing small molecules as anti-inflammatory agents. Patent WO2006089067A2. Link

-

Zhejiang Medicine Co Ltd . Process for the preparation of crisaborole and its intermediates. Patent WO2019138422A1. Link

-

BOC Sciences . This compound Product Data.

-

PubChem . Compound Summary: this compound.[3][4][5][][7][2][8][9][10][11] National Library of Medicine. Link

-

GuideChem . Synthesis method for 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile.Link

Sources

- 1. This compound [myskinrecipes.com]

- 2. indiamart.com [indiamart.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 906673-54-9 [sigmaaldrich.com]

- 5. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. nbinno.com [nbinno.com]

- 10. indiamart.com [indiamart.com]

- 11. m.indiamart.com [m.indiamart.com]

Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile from 2-bromo-5-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of the non-hormonal drug criborole.[1] The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for purification and characterization, and discusses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

This compound is a crucial building block in medicinal chemistry. Its primary significance lies in its role as a direct precursor to criborole, a compound noted for its high clinical application value and minimal adverse reactions.[1] The molecular structure of this compound, featuring a diaryl ether linkage, is a common motif in pharmacologically active compounds.

The synthesis route from 2-bromo-5-hydroxybenzaldehyde (also known as 4-bromo-3-formylphenol) represents an efficient and scalable method for producing this intermediate.[2][3] The reaction is a classic example of diaryl ether formation, a fundamental transformation in organic synthesis. This guide will focus on the nucleophilic aromatic substitution (SNAr) pathway, which offers high yields and purity under relatively mild conditions.

Mechanistic Rationale and Causality of Reagent Selection

The formation of the diaryl ether bond in this synthesis is achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the specific electronic properties of the chosen reactants.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is typically a two-step process:

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group on 2-bromo-5-hydroxybenzaldehyde by a base (potassium carbonate) to form a highly reactive phenoxide ion. This potent nucleophile then attacks the electron-deficient carbon atom of 4-fluorobenzonitrile that bears the fluorine atom. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group for SNAr reactions due to its high electronegativity.[4]

The overall reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][6] In 4-fluorobenzonitrile, the nitrile (-C≡N) group acts as a powerful EWG, withdrawing electron density from the aromatic ring and making it highly susceptible to nucleophilic attack at the para-position.

The Ullmann Condensation: An Important Alternative

While the prescribed protocol follows an SNAr pathway, it is crucial to recognize the Ullmann condensation as a primary alternative for diaryl ether synthesis.[7][8] The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, often requiring high temperatures.[8][9] Modern iterations of the Ullmann-type reaction utilize copper(I) catalysts and ligands to proceed under milder conditions, expanding their applicability.[10][11][12] These reactions are particularly useful when dealing with less reactive aryl halides (chlorides or bromides) where the uncatalyzed SNAr reaction might be too slow.[13] The role of the copper catalyst is to provide an alternative reaction pathway with a lower activation energy, typically involving oxidative addition and reductive elimination steps.[14]

Rationale for Experimental Choices

-

Starting Materials:

-

2-Bromo-5-hydroxybenzaldehyde: Serves as the nucleophilic precursor after deprotonation. Its trifunctionalized structure is key to the final product's architecture.[2]

-

4-Fluorobenzonitrile: The electrophilic partner. The fluorine atom is an excellent leaving group for SNAr, and the para-nitrile group strongly activates the ring for the substitution reaction.

-

-

Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive base that is highly effective at deprotonating the phenolic hydroxyl group to generate the required phenoxide nucleophile. Its insolubility in some organic solvents can help drive the reaction.

-

Solvent (Dimethylacetamide, DMAC): A polar aprotic solvent is essential. DMAC effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and thus more nucleophilic. Its high boiling point (165 °C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[1]

Detailed Experimental Protocol

This protocol is adapted from established and verified synthetic procedures.[1]

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Mass (g) | Moles (mol) | Molar Eq. |

| 2-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02[3][15] | 35.5 | 0.177 | 1.0 |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 35.5 | 0.293 | 1.66 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 35.5 | 0.257 | 1.45 |

| Dimethylacetamide (DMAC) | C₄H₉NO | 87.12 | 355 g (377 mL) | - | - |

| Isopropyl Alcohol (for purification) | C₃H₈O | 60.10 | 142 mL | - | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add 2-bromo-5-hydroxybenzaldehyde (35.5 g), 4-fluorobenzonitrile (35.5 g), potassium carbonate (35.5 g), and dimethylacetamide (355 g).[1]

-

Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere, preventing potential oxidative side reactions.[1]

-

Reaction Execution: With stirring, heat the reaction mixture to a temperature of 60-70°C. Maintain this temperature for a minimum of 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[1]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to 15-25°C. Filter the solid inorganic salts. Add 888 mL of water to the filtrate to precipitate the crude product.[1]

-

Collection of Crude Product: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any remaining inorganic impurities and residual solvent. This will yield the wet crude product (approx. 44.6 g).[1]

-

Purification by Recrystallization: Transfer the wet solid to a clean flask and add 142 mL of isopropyl alcohol. Heat the mixture until the solid completely dissolves. Slowly cool the solution to induce crystallization.[1]

-

Final Product: Filter the purified crystals, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to obtain this compound as a white solid (41.8 g).[1]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Data Analysis

Yield and Purity

-

Theoretical Yield: 53.35 g

-

Actual Yield: 41.8 g[1]

-

Percentage Yield: 78.3%

Spectroscopic Data

The structural confirmation of the final product is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Overall reaction for the synthesis of this compound.

| NMR Data for this compound[16] | |

| ¹H-NMR (200 MHz, CDCl₃) | δ (ppm): 10.32 (s, 1H, -CHO), 7.62-7.72 (m, 3H), 7.57-7.59 (dd, 1H), 7.18-7.23 (dd, 1H), 7.01-7.08 (m, 2H) |

| ¹³C-NMR (50 MHz, CDCl₃) | δ (ppm): 190.69, 160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32 |

Physical Properties

Safety and Hazard Management

Proper safety precautions are mandatory when performing this synthesis. All work should be conducted in a well-ventilated chemical fume hood.[2]

-

2-Bromo-5-hydroxybenzaldehyde: This compound is a reactant used in the synthesis of various inhibitors and should be handled with care.[3] It may be classified as a dangerous good for transport.[3]

-

This compound: The final product may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

-

Solvents and Reagents: Dimethylacetamide (DMAC) is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Potassium carbonate can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Conclusion

The synthesis of this compound from 2-bromo-5-hydroxybenzaldehyde via nucleophilic aromatic substitution is a robust and high-yielding method crucial for the production of pharmaceutical intermediates like criborole. By understanding the underlying mechanistic principles, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably produce this valuable compound with high purity. This guide provides the necessary technical foundation and practical insights for scientists and professionals to successfully implement this synthesis in a laboratory or process development setting.

References

-

PrepChem.com. Synthesis of 4-hydroxy-3-bromo-benzaldehyde.[Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.[Link]

-

PubChem. this compound.[Link]

-

ResearchGate. 2-Bromo-5-hydroxybenzaldehyde.[Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

-

Mapping Ignorance. The role of copper in the Ullmann reaction.[Link]

-

Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.[Link]

-

Organic Chemistry Portal. Ullmann Reaction.[Link]

-

ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.[Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.[Link]

-

RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.[Link]

-

RSC Publishing. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.[Link]

-

ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.[Link]

-

PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]

-

PubMed Central - NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.[Link]

-

ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.[Link]

-

ResearchGate. The Ullmann Ether Condensation.[Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]

-

Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 11. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]

- 15. 2-溴-5-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]

- 17. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Technical Guide to 4-(4-Bromo-3-formylphenoxy)benzonitrile in Pharmaceutical Synthesis

This guide provides an in-depth technical overview of 4-(4-bromo-3-formylphenoxy)benzonitrile, a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, characterization, and critical applications of this versatile molecule, with a particular focus on its role in the production of the non-steroidal anti-inflammatory drug, Crisaborole.

Introduction: The Strategic Importance of this compound

This compound is an aromatic compound distinguished by its unique trifunctional structure, incorporating a bromo, a formyl (aldehyde), and a nitrile group. This specific arrangement of reactive sites makes it a highly valuable building block in multi-step organic synthesis.[1][2][3] Its primary significance in the pharmaceutical industry lies in its role as a crucial precursor to Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[4] The precise architecture of this intermediate is fundamental to achieving the final, complex structure of the active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. It typically presents as a white to off-white solid crystalline powder.[2][3]

| Property | Value | Source |

| CAS Number | 906673-54-9 | [5] |

| Molecular Formula | C₁₄H₈BrNO₂ | [2][5] |

| Molecular Weight | 302.12 g/mol | [2][5] |

| Melting Point | 109-111 °C | |

| Boiling Point (Predicted) | 441.9 ± 35.0 °C at 760 mmHg | [2] |

| Solubility | Moderately soluble in ethanol, DMSO, and dichloromethane. | [3] |

| Storage Conditions | 2-8°C, under an inert gas. | [2] |

Spectroscopic Data for Structural Elucidation

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

¹H-NMR (200 MHz, CDCl₃, δ ppm):

-

10.32 (1H, s, -CHO)

-

7.62-7.72 (3H, m, Ar-H)

-

7.57-7.59 (1H, dd, J = 3 Hz, J = 1 Hz, Ar-H)

-

7.18-7.23 (1H, dd, J = 8 Hz, J = 3 Hz, Ar-H)

-

7.01-7.08 (2H, m, Ar-H)

-

-

¹³C-NMR (50 MHz, CDCl₃, δ ppm):

-

190.69 (C=O)

-

160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32 (Ar-C)

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile group (C≡N) around 2220-2240 cm⁻¹, the aldehyde group (C=O) around 1690-1715 cm⁻¹, and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions vital in the synthesis of diaryl ethers.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: To a reaction vessel, add 4-bromo-3-hydroxy-benzaldehyde, dimethylacetamide (DMAc), 4-fluorobenzonitrile, and potassium carbonate.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.

-

Reaction Conditions: Stir the mixture and heat to 60-70°C. Maintain this temperature for a minimum of 2 hours.

-

Workup: After the reaction is complete, cool the mixture to 15-25°C. The product is then precipitated by the addition of water.

-

Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent such as isopropyl alcohol to yield the final product with high purity (>99.0%).

Causality Behind Experimental Choices

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group on 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack by the phenoxide ion generated from 4-bromo-3-hydroxy-benzaldehyde.

-

Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-bromo-3-hydroxy-benzaldehyde to form the more nucleophilic phenoxide ion. Its use is advantageous as it is cost-effective, easy to handle, and minimizes side reactions that could occur with stronger bases.

-

Solvent Selection (Dimethylacetamide - DMAc): DMAc is a polar aprotic solvent. Its high polarity helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate. Its high boiling point is also suitable for the reaction temperature.

-

Reaction Temperature (60-70°C): This temperature range provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant decomposition of the reactants or products.

Application in Pharmaceutical Synthesis: The Crisaborole Pathway

The primary utility of this compound is as a key intermediate in the synthesis of Crisaborole. The subsequent step involves the selective reduction of the formyl group to a hydroxymethyl group.

Reduction of the Formyl Group

Caption: Reduction of the formyl group of the intermediate.

Experimental Protocol for Reduction

-

Dissolution: Dissolve this compound in methanol at room temperature (25-30°C).

-

Cooling: Cool the solution to 10-15°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the reaction mixture over a period of 60-90 minutes, maintaining the temperature at 10-15°C.

-

Reaction Progression: Raise the temperature to 15-20°C and monitor the reaction for completion.

-

Quenching and Isolation: Add water to the reaction mixture and stir for 1 hour at 25-30°C to precipitate the product.

-

Purification: Filter the solid product under vacuum, wash with water, and dry to obtain 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Rationale for the Reduction Step

-

Selective Reduction: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. It does not reduce the nitrile or the aromatic ring under these conditions, making it an ideal choice for this transformation.

-

Solvent and Temperature Control: Methanol is a suitable protic solvent that can protonate the intermediate alkoxide. The reaction is carried out at a reduced temperature to control the rate of reaction and minimize potential side reactions.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: Based on available data, this compound may be classified as harmful if swallowed, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, such as a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it in accordance with local regulations.

Conclusion

This compound is a testament to the importance of well-designed intermediates in modern pharmaceutical synthesis. Its unique combination of functional groups allows for its strategic incorporation into complex molecules like Crisaborole. A thorough understanding of its synthesis, characterization, and reactivity is paramount for chemists and engineers working to develop and scale up the production of life-changing medicines. This guide provides a solid foundation for the safe and effective utilization of this pivotal pharmaceutical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Crisaborole: Exploring the Role of this compound.

- MySkinRecipes. (n.d.). This compound.

- IndiaMART. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Coastal Drugs. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile.

- Guidechem. (n.d.). What is the synthesis method for 4-(4-Bromo-3-formylphenoxy)-benzonitrile?.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- ChemicalBook. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile.

Sources

Technical Whitepaper: Strategic Utilization of 4-(4-Bromo-3-formylphenoxy)benzonitrile in Medicinal Chemistry

Executive Summary

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) represents a "privileged scaffold" in modern medicinal chemistry, serving as the critical divergence point for the synthesis of boron-containing anti-inflammatory agents. Its structural uniqueness lies in the ortho-bromo-formyl motif , a high-value pharmacophore precursor that enables the rapid construction of the benzoxaborole ring system—the core engine of phosphodiesterase-4 (PDE4) inhibitors like Crisaborole (Eucrisa).

This guide provides a rigorous technical analysis of this intermediate, moving beyond basic properties to explore its reactivity profile, industrial-scale conversion protocols, and quality control parameters required for GMP-compliant drug development.

Structural Analysis & Reactivity Profile

The molecule functions as a bifunctional electrophile/nucleophile hybrid, but its primary utility stems from the specific arrangement of substituents on the phenoxy ring.

The "Ortho-Halo-Formyl" Warhead

The 3-formyl and 4-bromo substituents are positioned ortho to one another. This proximity is not accidental; it is a pre-organized "molecular clamp" designed for metallation-borylation sequences.

-

The Bromine Handle (C4): A site for lithium-halogen exchange or Palladium-catalyzed cross-coupling. Its position para to the ether linkage minimizes steric hindrance from the benzonitrile tail.

-

The Formyl Group (C3): Acts as an electrophilic trap. Upon borylation at C4, the resulting boronic acid/ester intramolecularly attacks the carbonyl oxygen (or its reduced alcohol form) to close the oxaborole ring.

-

The Benzonitrile Tail: Provides metabolic stability and engages in dipole-dipole interactions within the PDE4 enzyme active site (specifically the Q-pocket), enhancing potency.

Reactivity Map

The molecule offers three distinct vectors for chemical modification:

-

Vector A (Aldehyde): Reductive amination, Wittig olefination, or reduction to benzyl alcohol.

-

Vector B (Aryl Bromide): Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Miyaura borylation.

-

Vector C (Nitrile): Hydrolysis to amide/acid or conversion to tetrazoles (bioisosteres).

Primary Application: Synthesis of Benzoxaborole PDE4 Inhibitors[1]

The dominant application of this intermediate is the synthesis of Crisaborole , a non-steroidal topical treatment for atopic dermatitis. The transformation relies on converting the ortho-bromo-formyl motif into a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring.

Mechanistic Pathway

The industrial route typically involves a three-stage sequence:

-

Reduction: Selective reduction of the aldehyde to a benzyl alcohol.

-

Protection: Masking the alcohol to prevent proton interference during lithiation.

-

Cycloborylation: Lithium-halogen exchange followed by boronate capture and acidic cyclization.

Visualization of the Synthetic Workflow

Figure 1: The critical synthetic pathway converting the aldehyde intermediate into the active pharmaceutical ingredient Crisaborole.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature (Anacor Pharmaceuticals, Pfizer) and process chemistry optimization studies.

Upstream Synthesis: Preparation of the Intermediate

Before using the intermediate, one must often synthesize it via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

4-Fluorobenzonitrile (1.0 eq)

-

2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: Dimethylacetamide (DMAc) or DMSO

Protocol:

-

Charge: To a reactor under N₂ atmosphere, charge DMAc, 2-bromo-5-hydroxybenzaldehyde, and K₂CO₃.

-

Addition: Add 4-fluorobenzonitrile.

-

Reaction: Heat the mixture to 65–75°C . Monitor by HPLC. The reaction is driven by the electron-withdrawing nitrile group activating the fluoride for displacement.

-

Quench: Cool to 20°C and pour into water. The product precipitates as a solid.

-

Purification: Filter the crude solid. Recrystallize from Ethyl Acetate/Toluene (1:3) to remove unreacted phenol and fluoride salts.

-

Target Specs: Purity >98% (HPLC), melting point ~110°C.

Downstream Application: Conversion to Crisaborole

Step A: Reduction Dissolve this compound in THF/Methanol (10:1). Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise. Stir for 1 hour. Quench with dilute HCl. Extract with EtOAc.

-

Checkpoint: Disappearance of aldehyde proton in ¹H NMR (~10.3 ppm).

Step B: Protection (MOM-Ether Route) Dissolve the benzyl alcohol intermediate in DCM with Diisopropylethylamine (DIPEA). Add Chloromethyl methyl ether (MOM-Cl) dropwise at 0°C.

-

Why this step? The free hydroxyl group is acidic enough to quench n-BuLi. Protection is mandatory for high yields.

Step C: Borylation & Cyclization

-

Dissolve the protected intermediate in anhydrous THF. Cool to -78°C (Critical process parameter).

-

Add n-Butyllithium (n-BuLi) dropwise. The bromine undergoes Li-halogen exchange.

-

Stir for 30 mins, then add Trimethyl borate (B(OMe)₃) .

-

Allow to warm to room temperature.

-

Add 6N HCl. This serves two purposes: it hydrolyzes the boronate ester and removes the MOM protecting group. The free alcohol then spontaneously attacks the boron species to close the ring.

Quality Control & Impurity Profiling

In a regulatory environment, the purity of this compound is critical because impurities here carry forward into the final drug substance.

Key Impurities to Monitor:

| Impurity Name | Structure/Origin | Risk Factor | Removal Strategy |

| Bis-ether impurity | Formed if the starting aldehyde has two reactive sites or via ether cleavage. | High (alters stoichiometry) | Control stoichiometry (1:1) and temperature during SNAr. |

| Des-bromo analog | 4-(3-formylphenoxy)benzonitrile (Debromination). | Critical (Cannot form drug) | Use high-purity 2-bromo-5-hydroxybenzaldehyde starting material. |

| Acid impurity | Oxidation of the aldehyde to carboxylic acid during storage. | Moderate | Store under Nitrogen/Argon; re-test aldehyde content before use. |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile / Water (0.1% H₃PO₄).

-

Detection: UV at 254 nm (Benzonitrile absorption).

Divergent Applications (Beyond Crisaborole)

While the benzoxaborole route is primary, the ortho-bromo-aldehyde motif allows this molecule to serve as a precursor for other heterocyclic scaffolds in drug discovery libraries.

Figure 2: Strategic reactivity map showing potential library generation pathways.

-

Indole Synthesis: Condensation with primary amines followed by Pd-catalyzed intramolecular cyclization can yield N-substituted indoles carrying the benzonitrile pharmacophore.

-

Isoquinolines: Reaction with alkynes under metal catalysis can leverage the aldehyde and bromide to form isoquinoline derivatives.

References

-

Akama, T., et al. (2009).[1] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[1] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1] Link

-

Baker, S. J., et al. (2006). "Therapeutic potential of boron-containing compounds."[1][2] Future Medicinal Chemistry, 1(8), 1275-1288.

-

Anacor Pharmaceuticals, Inc. (2010). "Boron-containing small molecules as anti-inflammatory agents."[1][2][3] World Intellectual Property Organization Patent, WO2010080558. Link

-

Pfizer Inc. (2016). "Process for the preparation of crystalline forms of Crisaborole." U.S. Patent, US20180118769. Link

-

Tomsho, J. W., et al. (2012). "Benzoxaboroles as efficient inhibitors of microbial protein synthesis." ACS Medicinal Chemistry Letters, 3(6), 487-492. Link

Sources

Technical Whitepaper: Strategic Utilization of 4-(4-Bromo-3-formylphenoxy)benzonitrile in Benzoxaborole Scaffolding

[1][2]

Executive Summary & Structural Utility

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) represents a "linchpin" intermediate in modern medicinal chemistry, specifically in the synthesis of boron-containing pharmacophores.[1][2] While best known as the penultimate precursor to Crisaborole (AN2728, Eucrisa)—a non-steroidal phosphodiesterase 4 (PDE4) inhibitor—its utility extends beyond a single API.[2]

The molecule’s value lies in its orthogonal reactivity triad :

-

Aryl Bromide: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura) or lithiation/borylation.[1][2]

-

Ortho-Formyl Group: Positioned perfectly to trap a nucleophilic boron species, enabling the formation of the 1,3-dihydro-1-hydroxy-2,1-benzoxaborole ring (the "oxaborole" core).[1][2]

-

Para-Benzonitrile: An electron-withdrawing group that metabolically stabilizes the ether linkage while offering a site for transformation into tetrazoles, amides, or acids.[2]

This guide details the process chemistry of its synthesis, its conversion into benzoxaboroles, and strategies for analog generation.[2]

Synthetic Architecture: The Approach

The industrial standard for accessing this scaffold is the nucleophilic aromatic substitution (

Critical Process Parameters (CPP)[1][2]

-

Base Selection: Potassium carbonate (

) is preferred over stronger bases (e.g., NaH) to prevent the Cannizzaro reaction of the aldehyde or hydrolysis of the nitrile.[2] -

Solvent Polarity: Polar aprotic solvents (DMSO, DMAc) are mandatory to solvate the carbonate anion, enhancing the nucleophilicity of the phenoxide.[2]

-

Temperature Control: The reaction requires 60–90°C. Exceeding 100°C significantly increases the risk of nitrile hydrolysis to the primary amide.[1][2]

Validated Experimental Protocol (Process Scale)

Objective: Synthesis of this compound on a 100g scale.

Reagents:

-

Potassium Carbonate (

), -325 mesh (1.2 equiv)[1] -

DMSO (Dimethyl sulfoxide) (5.0 vol relative to aldehyde)[1][2]

Workflow:

-

Charge: To a dry reactor under

, charge 2-bromo-5-hydroxybenzaldehyde and DMSO. Agitate until dissolved. -

Deprotonation: Add

in a single portion. The slurry will darken (phenoxide formation).[1][2] Stir at 25°C for 30 mins. -

Addition: Add 4-fluorobenzonitrile.

-

Reaction: Heat to 75°C ± 5°C . Monitor by HPLC (Target: <0.5% starting phenol). Typical time: 4–6 hours.[1][2]

-

Quench: Cool to 20°C. Slowly add water (10 vol) over 1 hour.

-

Isolation: Filter the resulting solids. Wash with water (3 x 2 vol) to remove residual DMSO and inorganic salts.[2]

-

Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane to remove trace fluoride impurities.[1][2]

Visualization: Synthesis Workflow

Caption: Step-by-step process flow for the SNAr synthesis, highlighting the critical phenoxide formation step.

Downstream Derivatization: The Benzoxaborole Route

The most high-value application of this intermediate is the conversion to Crisaborole .[1][2] This transformation is chemically elegant, utilizing the aldehyde oxygen as a latent nucleophile to trap the boron atom installed at the adjacent bromide position.[2]

Mechanism: The "Boron Switch"[1][2]

-

Miyaura Borylation: The aryl bromide is converted to a pinacol boronate ester using

and -

Ring Closure: Under acidic hydrolysis conditions, the pinacol group is removed.[2] The free boronic acid is highly Lewis acidic and is immediately attacked by the adjacent formyl group (which exists in equilibrium with its hydrate).[1][2]

-

Reduction: The resulting cyclic hemiacetal is reduced (often in situ or via workup dynamics) to the stable benzoxaborole.[1][2]

Visualization: Benzoxaborole Cyclization Pathway

Caption: Mechanistic pathway from the bromo-aldehyde precursor to the active benzoxaborole pharmacophore.

Analog Design & Data Summary

Researchers can exploit the modularity of this compound to generate diverse libraries.

Functionalization Vectors

| Site | Modification Type | Reagents | Resulting Analog Class |

| Aryl Bromide | Suzuki Coupling | Biaryl ethers (non-boron) | |

| Aryl Bromide | Miyaura Borylation | Benzoxaboroles (PDE4 inhibitors) | |

| Aldehyde | Reductive Amination | Benzylamines (Kinase inhibitors) | |

| Aldehyde | Wittig Olefination | Styrenyl derivatives | |

| Nitrile | [3+2] Cycloaddition | Tetrazoles (Bioisosteres of acids) | |

| Nitrile | Hydrolysis | Primary Amides / Benzoic Acids |

Impurity Profiling (Quality Control)

When sourcing or synthesizing this intermediate, specific impurities can affect downstream cyclization efficiency.[2]

| Impurity Name | Structure/Origin | Impact on Downstream Chem |

| Regioisomer A | 2-(4-Bromo-3-formylphenoxy)benzonitrile | High: Cannot form linear benzoxaborole; acts as chain terminator.[1][2] |

| Debrominated | 4-(3-formylphenoxy)benzonitrile | Critical: Consumes Pd catalyst; yields inactive byproduct.[1][2] |

| Amide | 4-(4-Bromo-3-formylphenoxy)benzamide | Moderate: Result of nitrile hydrolysis; changes solubility profile.[1][2] |

References

-

Pfizer Inc. (2016).[1][2] Process for the preparation of crystalline crisaborole. US Patent 9,546,173.[1][2] Link

-

Anacor Pharmaceuticals. (2006).[1][2] Boron-containing small molecules as anti-inflammatory agents.[1][2] WO2006089067A2.[1][2] Link

-

Akama, T., et al. (2009).[2] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[2] Link[1][2]

-

Baker, S. J., et al. (2011).[2] Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 3(10), 1275-1288.[2] Link[1][2]

-

ChemicalBook. (2024).[1][2][4] this compound Product Standards. Link

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-(4-Bromo-3-formylphenoxy)benzonitrile

This guide provides comprehensive technical information and best practices for the safe handling, storage, and use of 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS No. 906673-54-9), a key intermediate in pharmaceutical synthesis, notably for the production of Crisaborole.[1] This document is intended for researchers, chemists, and drug development professionals who work with this compound, offering insights grounded in chemical principles to ensure laboratory safety and experimental integrity.

Compound Profile and Significance

This compound is a poly-functionalized aromatic molecule featuring a bromo substituent, an aldehyde (formyl) group, a nitrile group, and an ether linkage. Its molecular structure makes it a versatile building block in organic synthesis.[2][3] The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable precursor for complex molecular architectures in medicinal chemistry.[2][3]

Physicochemical Properties

A thorough understanding of the compound's physical properties is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈BrNO₂ | [4] |

| Molecular Weight | 302.12 g/mol | [4] |

| Appearance | White to light yellow solid | [2][4] |

| Melting Point | 109-111 °C | [4][5] |

| Boiling Point | 441.9 ± 35.0 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4][5] |

The specified storage conditions—refrigeration under an inert atmosphere—are critical. The aldehyde functional group is susceptible to oxidation to a carboxylic acid over time, especially in the presence of air and light. Storing under an inert gas like nitrogen or argon displaces oxygen, mitigating this degradation pathway and preserving the compound's purity, which is paramount for its use in pharmaceutical synthesis.

Hazard Identification and Risk Assessment

While some safety data sheets indicate that this compound does not meet GHS hazard criteria, aggregated data from multiple sources suggests a more cautious approach is warranted.

GHS Hazard Classification

Based on notifications to the European Chemicals Agency (ECHA), the following GHS hazard statements may apply:

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".